Bromo-phenanthridinone
Description
Bromo-phenanthridinone is a brominated derivative of phenanthridinone, a heterocyclic compound featuring a fused tricyclic structure with a lactam moiety. Its synthesis typically involves halogenation strategies, such as electrophilic substitution or palladium-catalyzed cross-coupling reactions. For instance, details the synthesis of brominated phenanthridine analogs via Schiff base reactions and subsequent reductions, yielding compounds like 3-Bromo-2-{[(3,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol (3a) with characterized physical properties (melting points: 193–196°C; molecular formula: C₁₅H₉BrO₂; HRMS data) . This compound derivatives are of interest due to their bioactivity, including anticancer and bacteriostatic properties, as demonstrated in studies on structurally related benzo[c]phenanthridine alkaloids .
Properties
Molecular Formula |
C13H8BrNO |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-bromo-2H-phenanthridin-1-one |
InChI |
InChI=1S/C13H8BrNO/c14-10-5-6-11-12(13(10)16)9-4-2-1-3-8(9)7-15-11/h1-7,10H |
InChI Key |
INAOGURQQHSBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C2C(=O)C(C=C3)Br |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
Bromo-phenanthridinone has been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition suggests its utility in cancer therapy, particularly for hormone-dependent cancers such as breast cancer due to its role as a progesterone receptor antagonist.
Recent studies have highlighted the following properties:
- Immunosuppressive Activity : Research indicates that this compound exhibits immunosuppressive properties, which could modulate immune responses in cancer patients.
- Cytotoxicity : The compound has shown cytotoxic effects on various cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Studies
-
Cancer Therapy Application :
- A study demonstrated that this compound effectively inhibited PARP activity in vitro, leading to increased apoptosis in hormone-dependent cancer cell lines. This highlights its potential as a targeted therapy for breast cancer.
- Antibacterial Properties :
Comparison with Similar Compounds
5-Bromo-2,3-difluorobenzonitrile
- Molecular Formula : C₇H₂BrF₂N
- Key Properties: Higher lipophilicity due to fluorine substituents, influencing bioavailability.
3-Bromo-1,5-naphthyridine
- Molecular Formula : C₈H₅BrN₂
- Key Properties: Shares a brominated aromatic system but features a bicyclic naphthyridine core instead of a tricyclic phenanthridinone scaffold. This structural difference impacts its electronic properties and binding affinity to biological targets like topoisomerases .
5-(4-Bromophenyl)-1,2,3,4-tetrahydro-benzo[a]phenanthridine
- Molecular Formula : C₂₂H₁₈BrN
- Key Properties: Incorporates a bromophenyl substituent on a partially saturated phenanthridine framework.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Bromo-phenanthridinone | C₁₅H₉BrO₂ | 301.13 | 193–196 | Tricyclic lactam, planar structure |
| 3-Bromo-1,5-naphthyridine | C₈H₅BrN₂ | 209.04 | N/A | Bicyclic, nitrogen-rich |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | -42 (liquid) | Simple brominated heterocycle |
| 5-Bromo-2,4-dihydroxypyrimidine | C₄H₃BrN₂O₂ | 199.99 | 208–210 | Pyrimidine core, hydrogen-bonding sites |
Data compiled from
Preparation Methods
Dual C–H Activation of N-Methoxybenzamides
A pivotal approach involves palladium-catalyzed dual C–H activation of N-methoxybenzamides using brominated aryl halides. Wang et al. demonstrated that treating N-methoxy-2-bromobenzamide with aryl iodides and Ag₂O as an oxidant yields bromo-phenanthridinones via sequential C–C and C–N bond formation. The reaction proceeds through a palladacycle intermediate, with bromine introduced via the aryl iodide coupling partner. Key advantages include:
Norbornene-Mediated Annulation
Norbornene acts as a transient mediator in palladium-catalyzed annulations between 2-bromoiodobenzenes and benzamides. This method circumvents the need for pre-functionalized substrates by enabling C–H activation at the ortho position of the benzamide. For example, Hu and colleagues achieved 6-bromo-phenanthridinone in 74% yield using 2-bromo-N-Boc-benzamide and 1-bromo-2-iodobenzene under ligand-free conditions. The norbornene facilitates a key cyclopalladation step, enabling efficient ring closure.
Transition Metal-Free Cyclization Approaches
Hypervalent Iodine-Mediated Cyclization
Electron-deficient benzamides undergo cyclization using hypervalent iodine reagents such as PhI(OAc)₂ . Jiang and Xue reported that 2-bromo-N-methoxybenzamides react with catalytic iodobenzene and tert-butyl hydroperoxide (TBHP) in hexafluoroisopropanol (HFIP), yielding bromo-phenanthridinones at room temperature. This method is notable for:
Electrochemical Synthesis
Recent work by Li et al. disclosed an electrochemical method for bromo-phenanthridinone synthesis. 2-Bromobenzamides undergo intramolecular C–N coupling in an undivided cell using a graphite anode and Pt cathode. The protocol avoids external oxidants, achieving 58–76% yields with >20 examples. This approach aligns with green chemistry principles by minimizing waste.
Oxidative Annulation with Brominated Arenes
Rhodium-Catalyzed Dehydrogenative Coupling
Rhodium(III) catalysts enable oxidative annulation of 2-bromobenzamides with internal alkynes. For instance, Cp*RhCl₂ catalyzes the reaction of N-methoxy-2-bromobenzamide and diphenylacetylene in the presence of Cu(OAc)₂, yielding 8-bromo-phenanthridinones with 63–78% efficiency. The bromine atom remains intact during the redox-neutral process, which proceeds via a rhodacycle intermediate.
Silver-Promoted Radical Cyclization
Silver nitrate promotes radical-mediated cyclization of 2-bromo-N-arylbenzamides under visible light irradiation. This method leverages bromine’s ability to stabilize radical intermediates, enabling access to 5-bromo-phenanthridinones in 55–68% yields. The reaction is conducted in acetonitrile at 80°C, with mechanistic studies supporting a radical chain pathway.
Tandem Reactions for Bromine Incorporation
Suzuki–Miyaura Coupling Followed by Cyclization
A two-step strategy involves Suzuki–Miyaura cross-coupling of 2-bromophenylboronic acids with brominated benzamides, followed by palladium-catalyzed cyclization. Kuwata et al. synthesized crinasiadine derivatives with bromine at C-3 using this approach, achieving 71% overall yield. The method allows precise control over bromine placement through sequential functionalization.
Ullmann-Type Coupling with Bromoarenes
Copper-catalyzed Ullmann coupling of 2-bromoanthranilic acids with bromoarenes provides dibromo-phenanthridinones. For example, 3,8-dithis compound was synthesized using CuI/1,10-phenanthroline in DMSO at 110°C. Yields range from 50–65%, with the bromine atoms introduced via both coupling partners.
Mechanistic Insights and Optimization
Key mechanistic studies reveal that bromine substituents influence reaction pathways:
-
Electron-withdrawing effects accelerate oxidative addition in palladium-catalyzed reactions.
-
Steric hindrance from bromine at ortho positions can reduce yields but improves regioselectivity.
Optimization of ligands (e.g., SPhos , Xantphos ) and bases (e.g., Cs₂CO₃, KOtBu) is critical for suppressing protodebromination. For instance, using Pd(OAc)₂/PPh₃ in DMF at 120°C minimizes bromine loss, achieving 88% yield for 6-bromo-phenanthridinone .
Q & A
(Basic) What experimental protocols ensure reproducibility in synthesizing Bromo-phenanthridinone?
Answer:
Reproducibility requires meticulous documentation of synthesis conditions (e.g., temperature, solvent ratios, catalysts) and characterization data. Key steps include:
- Detailed Methods: Provide step-by-step procedures, including purification techniques (e.g., column chromatography, recrystallization) and equipment specifications (e.g., NMR settings) .
- Supplementary Data: Include raw spectral data (e.g., H/C NMR, HRMS) for novel compounds in supplementary materials to validate purity and structure .
- Reference Standards: Compare synthesized compounds with known standards or literature data to confirm identity .
(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions often arise from variations in assay conditions or compound purity. Methodological strategies include:
- Comparative Replication: Repeat experiments under standardized conditions (e.g., cell line type, incubation time) to isolate variables .
- Purity Validation: Use orthogonal techniques (e.g., HPLC, elemental analysis) to confirm compound integrity before testing .
- Meta-Analysis: Systematically review literature to identify trends or methodological discrepancies (e.g., dose-response curve differences) .
(Basic) What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Hazard Identification: Consult Safety Data Sheets (SDS) for CLP classification (e.g., toxicity, flammability) and implement engineering controls (e.g., fume hoods) .
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to minimize exposure .
- Waste Management: Segregate halogenated waste according to institutional guidelines to prevent environmental contamination .
(Advanced) How should researchers design experiments to investigate this compound’s mechanism of action in enzymatic inhibition?
Answer:
- Hypothesis-Driven Design: Use the PICO framework to define Population (target enzyme), Intervention (compound concentration), Comparison (positive/negative controls), and Outcome (IC determination) .
- Kinetic Studies: Employ time-resolved assays (e.g., fluorescence quenching, stopped-flow spectroscopy) to monitor binding dynamics .
- Computational Modeling: Validate experimental results with molecular docking or MD simulations to predict interaction sites .
(Basic) What literature search strategies optimize the discovery of peer-reviewed studies on this compound?
Answer:
- Database Selection: Use SciFinder, Web of Science, and PubMed with Boolean operators (e.g., "this compound AND synthesis") .
- Citation Tracking: Follow references in review articles to identify foundational studies .
- Filter by Methodology: Limit searches to "experimental studies" or "crystal structure analysis" to exclude irrelevant results .
(Advanced) How can researchers address challenges in optimizing this compound’s reaction yield under scalable conditions?
Answer:
- DoE (Design of Experiments): Apply factorial design to test variables (e.g., solvent polarity, temperature gradients) and identify optimal conditions .
- In Situ Monitoring: Use techniques like FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
- Green Chemistry Principles: Substitute hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .
(Basic) What spectroscopic techniques are essential for characterizing this compound derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H/C NMR to confirm substitution patterns and bromine integration .
- Mass Spectrometry: HRMS validates molecular weight and isotopic patterns (e.g., Br/Br) .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions .
(Advanced) How can conflicting computational and experimental data on this compound’s electronic properties be reconciled?
Answer:
- Benchmarking Methods: Compare DFT calculations with experimental UV-Vis spectra to calibrate theoretical models .
- Solvent Effect Analysis: Account for solvent polarity in simulations to align with experimental values .
- Error Margins: Quantify uncertainties in both computational (e.g., basis set limitations) and experimental data (e.g., instrument precision) .
(Basic) How should researchers document synthetic procedures for this compound in publications?
Answer:
- Structured Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reagents, yields, and characterization .
- Data Archiving: Deposit spectral data in repositories (e.g., ChemSpider) for public access .
- Ethical Citations: Cite prior synthesis methods to avoid redundancy and acknowledge foundational work .
(Advanced) What strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
- Process Analytical Technology (PAT): Implement inline sensors to monitor critical quality attributes (e.g., pH, particle size) .
- Statistical Control: Use control charts to track yield consistency and identify outliers .
- Scale-Down Models: Validate small-scale reactions before pilot-scale production to minimize resource waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
